Fercoperol
Overview
Description
Fercoperol is an unusual cyclic-endoperoxynerolidol derivative isolated from the plant Ferula communis subsp. communis This compound belongs to the class of terpenoids, which are known for their diverse biological activities and complex structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fercoperol involves the isolation of the compound from the roots of Ferula communis subsp. communis. The process typically includes extraction with organic solvents followed by chromatographic separation techniques to purify the compound . Specific reaction conditions and detailed synthetic routes are often proprietary or specific to research studies.
Industrial Production Methods: Most of the available this compound is obtained through extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions: Fercoperol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as endoperoxides and terpenoid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at reactive sites within the this compound structure, often facilitated by catalysts or specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced terpenoid compounds .
Scientific Research Applications
Fercoperol has several scientific research applications due to its unique structure and biological activities:
Chemistry: this compound is studied for its potential as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Fercoperol involves its interaction with specific molecular targets and pathways. The compound’s endoperoxide moiety is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can induce cytotoxic effects in target cells . Further research is needed to fully elucidate the molecular targets and pathways involved in this compound’s mechanism of action.
Comparison with Similar Compounds
Fercolide: Another sesquiterpene lactone isolated from Ferula communis subsp.
Samarcandin: A sesquiterpene-coumarin derivative with similar structural features and biological properties.
Fercomin: A daucene ester also isolated from Ferula communis subsp.
Comparison: Fercoperol stands out due to its cyclic-endoperoxynerolidol structure, which is less common among terpenoids. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
IUPAC Name |
2-[6-(5-ethenyl-5-methyloxolan-2-yl)-6-methyldioxan-3-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-6-14(4)9-7-12(17-14)15(5)10-8-11(18-19-15)13(2,3)16/h6,11-12,16H,1,7-10H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMHLSWJALKJHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)C2(CCC(OO2)C(C)(C)O)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910027 | |
Record name | 2-[6-(5-Ethenyl-5-methyloxolan-2-yl)-6-methyl-1,2-dioxan-3-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30910027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106533-43-1 | |
Record name | Fercoperol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106533431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[6-(5-Ethenyl-5-methyloxolan-2-yl)-6-methyl-1,2-dioxan-3-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30910027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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